N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Description
N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-16-9-11-17(12-10-16)23-19(27)7-4-8-20-24-21(25-29-20)15-5-3-6-18(13-15)28-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETDPQFKCSQBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the coupling of the oxadiazole intermediate with a butanamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
- N-(4-acetamidophenyl)-4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-acetamidophenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-acetamidophenyl)-4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Comparison: Compared to its analogs, N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic distribution and reactivity. This can result in differences in biological activity, stability, and solubility, making it a valuable compound for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
